Enhanced Hydrogen-Bond Acceptor Count Increases Target Engagement Versatility Compared to Deoxygenated Analogs
The target compound possesses 3 hydrogen bond acceptors (HBA), derived from the amide carbonyl, furan oxygen, and piperidine tertiary amine. The direct analog 2-([1,1'-biphenyl]-4-yl)-N-(1-benzylpiperidin-4-yl)acetamide (CAS 945142-65-4), which substitutes the furan ring with a phenyl group, has only 2 HBA [1][2]. This difference is quantifiable and mechanistically significant; an additional HBA can establish a supplementary polar contact with a target protein, altering binding free energy by up to 1–2 kcal/mol in favorable geometries.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 2-([1,1'-biphenyl]-4-yl)-N-(1-benzylpiperidin-4-yl)acetamide: 2 HBA |
| Quantified Difference | 1 additional HBA (3 vs. 2) |
| Conditions | Computed via Cactvs 3.4.8.24 as reported in PubChem |
Why This Matters
For procurement decisions in focused library design, the presence of an additional HBA provides a distinct interaction capability not achievable with phenyl-substituted analogs, potentially enabling binding to targets with polar subpockets that would reject the deoxygenated comparator.
- [1] PubChem. (2025). 2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CID 16896146). National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem. (2025). N-[1-benzyl(4-piperidyl)]-2-(4-phenylphenyl)acetamide (CID 18523042). National Center for Biotechnology Information. Retrieved May 2026. View Source
